Acetamiprid

Catalog No.
S3703137
CAS No.
160430-64-8
M.F
C10H11ClN4
M. Wt
222.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetamiprid

CAS Number

160430-64-8

Product Name

Acetamiprid

IUPAC Name

N-[(6-chloropyridin-3-yl)methyl]-N'-cyano-N-methylethanimidamide

Molecular Formula

C10H11ClN4

Molecular Weight

222.67 g/mol

InChI

InChI=1S/C10H11ClN4/c1-8(14-7-12)15(2)6-9-3-4-10(11)13-5-9/h3-5H,6H2,1-2H3

InChI Key

WCXDHFDTOYPNIE-UHFFFAOYSA-N

SMILES

CC(=NC#N)N(C)CC1=CN=C(C=C1)Cl

Solubility

In water, 4.25X10+3 mg/L at 25 °C
In water at 25 °C: 3.48X10+3 mg/L at pH5; 2.95X10+3 mg/L at pH 7, 3.96X10+3 mg/L at pH 9
Soluble in acetone, methanol, ethanol, dichloromethane, chloroform, acetonitrile, and tetrahydrofuran

Canonical SMILES

CC(=NC#N)N(C)CC1=CN=C(C=C1)Cl

Acetamiprid is a synthetic compound classified as a neonicotinoid insecticide, primarily used for the control of sucking insects on various crops. Its chemical formula is C10H11ClN4C_{10}H_{11}ClN_{4}, and it features a chloropyridinyl group. This compound is known for its high affinity for nicotinic acetylcholine receptors, which makes it effective in disrupting the nervous systems of target pests . Acetamiprid exhibits two isomeric forms, E and Z, with the E-conformer being the more stable and biologically active form .

Acetamiprid acts as a selective agonist of the nicotinic acetylcholine receptor (nAChR) in insects. nAChRs are ligand-gated ion channels in the nervous system that play a crucial role in insect nerve transmission. When acetamiprid binds to nAChRs on insect nerve cells, it disrupts the normal flow of ions, leading to continuous nerve firing, paralysis, and ultimately insect death []. This mode of action is specific to insects and has minimal impact on mammals due to differences in nAChR structure.

Physical and Chemical Properties

  • Melting point: 203-204 °C
  • Boiling point: Decomposes above 300 °C
  • Solubility: Soluble in water (700 mg/L at 25 °C)
  • Stability: Moderately stable in the environment. Undergoes degradation in soil and water with a half-life of a few weeks to months.

While acetamiprid is considered to have low acute toxicity in humans, concerns exist regarding its potential chronic effects and environmental impact.

  • Toxicity: Classified as a "unlikely human carcinogen" by the US Environmental Protection Agency (EPA).
  • Environmental impact: Studies suggest potential harm to non-target insects like bees and other pollinators due to its systemic nature in plants []. The persistence of its breakdown products in the environment is also a concern.

Insecticidal Properties

  • Mode of Action: Research investigates how acetamiprid affects insects at a neurological level. Studies show it disrupts nerve impulses by targeting specific receptors in the insect's nervous system [Source 1]. This disrupts vital functions leading to paralysis and death of the insect.
  • Target Pests: Scientific studies assess the effectiveness of acetamiprid against various insect pests. Research shows it is particularly effective against sucking insects like aphids, whiteflies, and leafhoppers [Source 2].

Source 1:

  • Insecticidal Action of Acetamiprid Against Mosquitoes ScienceDirect:

Source 2:

  • Comparative Toxicity of Foliar and Systemic Applications of Acetamiprid and Imidacloprid Against the Cotton Whitefly, Bemisia tabaci (Hemiptera: Aleyrodidae) ResearchGate:

Environmental Impact

  • Persistence and Degradation: Scientific studies examine how long acetamiprid persists in the environment and how it breaks down. This helps assess potential risks to soil and water contamination [Source 3].
  • Non-target effects: Research explores the potential impact of acetamiprid on beneficial insects and other organisms in the environment. This includes studies on pollinators like bees and butterflies [Source 4].

Source 3:

  • Degradation Kinetics of Acetamiprid in Paddy Soil and Water under Simulated Field Conditions Journal of Agricultural and Food Chemistry:

Source 4:

  • Sublethal and Synergistic Effects of Acetamiprid and Imidacloprid on Honeybee Behaviour and Physiology NCBI: )

The biological activity of acetamiprid is primarily due to its action as a potent agonist at nicotinic acetylcholine receptors in insects. This mechanism mimics the action of nicotine, leading to overstimulation of these receptors, which results in paralysis and death of the insect . In studies involving honey bees, acetamiprid was rapidly absorbed and metabolized, with various metabolites identified in bee tissues within hours of ingestion . Its effects on non-target organisms have raised concerns regarding its environmental impact, particularly on pollinators.

Acetamiprid can be synthesized through several methods, typically involving reactions between chloronicotinyl compounds and cyanoacetamide derivatives. One common synthesis route starts from 6-chloronicotinic acid, which undergoes a series of chemical transformations including alkylation and amidation to yield acetamiprid . The synthesis process often requires careful control of reaction conditions to optimize yield and purity.

Acetamiprid is widely used in agriculture as an insecticide due to its effectiveness against a variety of pests including aphids, whiteflies, and leafhoppers. It is particularly valued for its translaminar activity, allowing it to move within plant tissues and provide protection even when pests are not directly exposed to the spray . Additionally, acetamiprid has been authorized for use in various countries across North America, Europe, and Asia.

Acetamiprid belongs to a class of compounds known as neonicotinoids. Other similar compounds include:

  • Imidacloprid: Another neonicotinoid insecticide with similar mechanisms but different structural properties.
  • Thiacloprid: Shares structural similarities but has distinct activity profiles against certain pests.
  • Nitenpyram: Also a neonicotinoid but differs in its application method and spectrum of activity.
CompoundStructure SimilarityMechanism of ActionUnique Features
AcetamipridChloropyridinyl groupAgonist at nicotinic acetylcholine receptorsRapid metabolism in honey bees
ImidaclopridChloropyridinyl groupAgonist at nicotinic acetylcholine receptorsWidely used for soil-dwelling pests
ThiaclopridChloropyridinyl groupAgonist at nicotinic acetylcholine receptorsEffective against specific resistant strains
NitenpyramSimilar backboneAgonist at nicotinic acetylcholine receptorsFast-acting with short residual activity

Acetamiprid's unique combination of structural features and biological activity distinguishes it from these similar compounds, particularly regarding its rapid absorption and metabolism in non-target organisms like honey bees .

Physical Description

White odorless solid; [HSDB] Powder; [MSDSonline]

Color/Form

White crystals
White crystalline solid

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Exact Mass

222.0672241 g/mol

Monoisotopic Mass

222.0672241 g/mol

Heavy Atom Count

15

Density

1.330 g/cu cm at 20 °C

Odor

Odorless

Melting Point

98.9 °C

UNII

5HL5N372P0

Vapor Pressure

0.000044 [mmHg]

Absorption Distribution and Excretion

To obtain information on the absorption, distribution, rate and route of elimination, metabolism and pharmacokinetics of acetamiprid, a study was performed in adult Sprague-Dawley rats (body weight 154-193 g for males, 134-152 g for females; aged 5-6 weeks at the start of dosing; dosing for 15 days) using [(14)C]acetamiprid. The radiolabelled test substance (chemical purity > 99.9%, radiochemical purity 97.1-97.2%) was sent by the sponsor to the contract research organization. The non-labelled test substance /had/ a chemical purity of greater than 99.9%. The studies were conducted after oral administration of the test substance for 15 days. In total, five treatment groups (groups I, II, III, IV and V), consisting of 6 rats (3 males and 3 females) in each of the first three groups and 10 rats (5 males and 5 females) in each of the two remaining groups, were used. A single control group (group VI), consisting of four rats (two males and two females), was used. Groups I, II and III received oral doses of [(14)C]acetamiprid in 0.9% saline for 15 days at a target dose rate of 1.0 mg/kg body weight (bw). Groups IV and V received oral doses of acetamiprid in 0.9% saline for 14 days followed by a single oral dose of [(14)C]acetamiprid in 0.9% saline on day 15. The actual dose rate was 0.97-1.01 mg/kg bw for the rats in all five groups. The radiochemical purity of [(14)C]acetamiprid in the dose solution was determined to be 97.9% by high-performance liquid chromatographic (HPLC) analysis. The dose solution was stable under refrigerated conditions for at least 15 days. The specific activity of the radiolabelled dose solution was determined to be 1.85 x 10(+3) Bq/ug. Group VI was dosed with 0.9% saline only. Rats of groups I, II and III were sacrificed 1, 10 and 96 hours, respectively, after dosing of [(14)C]acetamiprid for 15 days. Rats of group IV were sacrificed 96 hours after a single dose of [(14)C]acetamiprid for tissue and organ collection. Group V was used only for blood pharmacokinetic analysis. Whole blood was drawn from each rat of group III approximately 1 hour post-dosing on days 1, 3, 7 and 15 to determine the [(14)C]acetamiprid concentration in blood. The average concentration in blood was in the range of 0.477-0.747 ug/mL in the males and 0.465-0.698 ug/mL in the females. Variation between animals was observed. These results indicate that the blood concentration at 1 hour post-dosing was consistent during the entire dosing period. Whole blood was drawn from each rat of group V at approximately 0.25, 0.5, 1, 2, 3, 4, 5, 7, 9, 12, 24 and 48 hours to determine the [(14)C]acetamiprid concentration in blood. The mean values for peak concentration (Cmax), time to Cmax (Tmax), absorption half-life and area under the concentration versus time curve at infinity for the male rats were 0.798 +/- 0.111 ug/mL, 2.80 +/- 0.637 hours, 1.35 +/- 0.825 hours and 8.35 +/- 1.12 ug eq*hr/mL, respectively. Values for the same parameters in female rats averaged 0.861 +/- 0.132 ug/ml, 2.81 +/- 0.894 hours, 1.18 +/- 0.868 hours and 10.3 +/- 2.90 ug eq*hr/mL, respectively. The elimination half-lives for the male and female rats were 4.42 +/- 1.10 hours and 5.56 +/- 1.93 hours, respectively. The pharmacokinetic parameters for both sexes did not differ considerably. The Tmax values in both sexes indicated that the rate of absorption of acetamiprid was rapid, and a maximum blood concentration to possible saturation was achieved in approximately 2-3 hours. The elimination results indicate that most acetamiprid (53-65%) was excreted in the urine. The excretion in urine and cage rinse combined amounted to 61-73%. The results also indicate that acetamiprid was absorbed rapidly (within 1 hour) from the gastrointestinal tract, as greater than 90% of the administered dose was eliminated from the gastrointestinal tract within 1 hour after dosing. No difference was observed in elimination of test substance between chronic administration of acetamiprid for 14 days followed by a single administration of radiolabelled acetamiprid on day 15 (group IV) and chronic administration of radiolabelled acetamiprid for 15 days (groups I, II and III). The amount of administered radioactivity eliminated in feces was lower for females (22-29%) than for males (30-35%). The whole blood, liver, kidney, lung, pancreas, spleen, heart, brain, testes (male), ovary (female), skeletal muscles, inguinal fat (white), skin with hair, thyroid, bone, adrenal glands, gastrointestinal tract with contents, cage rinses and residual carcasses were collected from each rat of groups I, II, III and IV. All collected samples were not composited but kept and analysed separately to account for the material balance for each rat. Radioactivity, after administration of the last chronic dose, was detected at the earliest sampling point (1 hour) in all the tissues collected from each rat. The radioactivity in most tissues was the highest at 1 hour post-dosing and declined rapidly thereafter (groups II and III). The Tmax for [(14)C]acetamiprid in the male and female rats indicated that the rate of absorption was rapid, and a maximum blood concentration (approximately 0.8 ug/mL) to possible saturation was achieved in approximately 2-3 hours. The levels of [(14)C]acetamiprid residue in tissues collected at 1 hour post-dosing confi rm the results obtained from the pharmacokinetic analysis. [(14)C]Acetamiprid residue levels seen in tissues collected 10 hours post-dosing (group II) were found to be substantially lower than residue levels in tissues collected 1 hour post-dosing. The elimination half-life for both sexes indicated that the rate of elimination was rapid. The levels of [(14)C]acetamiprid residues in tissues collected at 10 hours post-dosing confirm the results obtained from the pharmacokinetic studies. [(14)C]Acetamiprid residue levels seen in tissues collected 96 hours post-dosing (group III) were found to be very low compared with the levels observed in the tissues collected at 1 hour and 10 hours post-dosing. The elimination half-life for both sexes was between 4 and 6 hours postdosing, indicating that the rate of elimination was rapid and that retention of residue in tissues after chronic administration was minimal. The highest radioactivity levels were observed in the gastrointestinal tract, liver and kidney in both sexes at all sacrifice times. The lowest concentration was observed in bone and white fat. The residue levels observed were higher in all tissues of rats chronically treated with [(14)C]acetamiprid for 15 days (group III) compared with the rats in group IV, which received a single final dose of [(14)C]acetamiprid following 14 days of non-labelled acetamiprid doses. The residue levels observed in the tissues of rats sacrificed 96 hours after the last dose were very low (0.01-0.1 part per million [ppm]), as most of the administered dose (> 90%) was eliminated through the urine and feces. The total administered radioactivity recovered in groups I, II, III and IV was in the range of 91.7-106%, whereas recovery in group V (the pharmacokinetics group) was 71.7% and 85.6% in males and females, respectively. The loss of urine samples during a series of bleeding procedures is a possible explanation for the low recovery in group V.
To ascertain the effect of administration of acetamiprid in single low and high doses, the absorption, distribution, metabolism and excretion of acetamiprid in rats were investigated. [Pyridine- 2,6-(14)C]acetamiprid was intravenously or orally administered to five male and five female rats in groups A, B and D at dose levels of 1.0, 1.0 and 50 mg/kg bw, respectively. In group CN-B, the metabolism study of [cyano-(14)C]acetamiprid was performed at a dose level of 1.0 mg/kg bw. Group A was for the determination of the absorption rate by calculation from the excretion rate and metabolite analysis. Groups B, D and CN-B were for blood levels, tissue distribution, metabolite analysis and excretion rate. ... In summary, acetamiprid orally dosed in rats was rapidly absorbed and widely distributed into the tissues via blood. The majority of the radioactivity was excreted in the urine through the kidney and in the feces via bile. The disappearance of the radioactivity from the body of the rat was rapid, and there were no tissues that are presumed to accumulate the compound. No differences in the sexes were observed.
A biliary excretion study was conducted using Sprague-Dawley bile duct-cannulated rats approximately 10-12 weeks old at dosing. Four male and four female bile duct-cannulated rats received single doses of [(14)C]acetamiprid in 0.9% saline through an intragastric cannula. The average dose rates were 1.02 and 1.07 mg/kg bw for the male and female rats, respectively. The radiochemical purity of [(14)C]acetamiprid in the dose solution was determined to be 97.1% by HPLC analysis. One male and one female rat were dosed with placebo (0.9% saline, containing no test substance). A steady increase in [(14)C]acetamiprid residue level was observed in bile from 3 to 12 hours post-dosing, with the highest amount (percentage of administered dose) at 12 hours post-dosing in both male and female rats. The average recovery of the administered dose in bile over a 48-hour period was 19.9% +/- 1.47% in the male rats and 18.6% +/- 0.62% in the female rats. Recovery of the [(14)C]acetamiprid residues excreted in bile accounted for less than 20% of the total administered dose, suggesting that bile is not a predominant excretory pathway in either the male or the female rats. The absorption of the test substance and the extent of fi rst-pass metabolism/presystemic elimination were not signifi cantly different between the sexes. were not significantly different between the sexes. The average recovery of the administered dose in feces over a 48-hour period was 6.72% 3.36% in the male rats and 5.84% +/- 0.86% in the female rats. The average recovery of the administered dose in urine over a 48-hour period was 24.3% +/- 5.22% in the male rats and 36.9% +/- 3.80% in the female rats. In the male and female rats, the sum of urine plus cage rinses, 60.2% +/- 5.20% and 64.4% +/- 2.86%, respectively, accounted for the major residues, suggesting that most of the administered dose was excreted in urine. The average recovery of the administered dose in liver at 48 hours post-dosing was 0.22% 0.13% in the male rats and 0.18% +/- 0.18% in the female rats. The average recovery of the administered dose in the gastrointestinal tract at 48 hours post-dosing was 0.46% +/- 0.34% in the male rats and 0.33% +/- 0.23% in the female rats. These results indicate that an insignificant amount of acetamiprid (< 1% in the collected tissues) was absorbed into the liver or remained in the gastrointestinal tract in both the male and female rats. the male and female rats. The total recoveries of the administered dose in the three male rats were 93.2%, 92.8% and 89.6%, respectively. The total recoveries of the administered dose in the three female rats were 94.9%, 93.5% and 91.2%, respectively.
The extent of absorption of acetamiprid was studied following application of 70% wettable powder containing [(14)C]acetamiprid (purity 97.5%) to the skin of male Crl: CD(SD)BR rats. The animals were approximately 8 weeks old upon arrival and weighed 176-216 g (preliminary phase) and 143-203 g (defi nitive phase). Target dose levels were 1, 10 and 100 ug/sq cm. Actual dose levels were 0.0136 mg/animal (1.09 ug/sq cm), 0.119 mg/animal (9.53 ug/sq cm) and 1.13 mg/animal (90.2 ug/sq cm). A preliminary phase, consisting of two groups of four animals each, was conducted to evaluate and establish test material application and skin washing techniques. In the preliminary phase, male rats were dermally dosed at two levels (0.0128 mg/animal and 1.26 mg/animal). In the definitive phase, three groups of 24 rats per group were dermally dosed with [(14)C]-acetamiprid at three dose levels. A control group of two rats received only the vehicle (1% carboxymethylcellulose aqueous solution). Urine and feces were collected from each rat. Immediately before sacrifice, the skin at the application site was washed. Four rats per time point from each dose group were sacrificed at 0.5, 1, 2, 4, 10 and 24 hours; the control rats were sacrifi ced at 24 hours. At sacrifice, blood was collected by cardiac puncture. Among the treated groups, the mean total recovery of radioactivity ranged from 96.6% to 102%, with most of the radioactivity (63.9-87.5%) in the skin wash. Radioactivity in the skin at the application site accounted for 10.2-32.2% of the applied radioactivity. Radioactivity in blood, excreta and carcasses accounted for less than 6.50% of the applied radioactivity. The amounts of radioactivity found in the blood, eliminated in the excreta and retained in the carcass were considered to result from direct dermal absorption of [(14)C]acetamiprid. Within groups, amounts of dermal absorption increased with increasing exposure time. The highest absorption was detected at the longest exposure time, 24 hours post-dosing, and accounted for 4.27% (0.581 ug), 6.34% (7.54 ug) and 2.82% (31.9 ug) for the 1.09, 9.53 and 90.2 ug/sq cm dose groups, respectively. The sum of direct absorption and amount of radioactivity remaining in the skin at the application site was considered to be indirect absorption. The amounts of indirect absorption were 3-5 ug, 25-37 ug and 118-197 ug for the 1.09, 9.53 and 90.2 ug/sq cm dose groups, respectively. The highest concentration of radioactivity in blood was 0.001 ppm for the 1.09 ug/sq cm dose group at 24 hours post-dosing, 0.019 ppm and 0.010 ppm for the 9.53 ug/sq cm dose group at 10 and 24 hours post-dosing, respectively, and 0.041 ppm for the 90.2 ug/sq cm dose group at 24 hours post-dosing. The amount of direct absorption of acetamiprid in rats was proportional at the two lower dose levels and appeared to reach saturation at the highest dose level.
For more Absorption, Distribution and Excretion (Complete) data for Acetamiprid (9 total), please visit the HSDB record page.

Metabolism Metabolites

The in vivo metabolism of acetamiprid was studied in the honeybee, Apis mellifera L. The distribution of acetamiprid and its metabolites was monitored over a 72-h period in six biological compartments: head, thorax, abdomen, haemolymph, midgut and rectum. Honeybees were treated orally with 100 ug [(14)C]-acetamiprid/kg bee, a dose which is about 1500 times lower than the median lethal dose. After 72 hr, only 40% of the total radioactivity was eliminated, suggesting that acetamiprid and its metabolites tended to persist in the honeybee. Acetamiprid was rapidly distributed in all compartments and metabolized. Just after administration, radioactivity was mainly localized in the abdomen and subsequently in the rectum. After 72 hr, the maximum amount of radioactivity (about 20% of the ingested dose) was detected again in the abdomen, whereas the lowest level of total radioactivity was detected in the hemolymph. Radioactivity in the head did not exceed 7.6% of total ingested radioactivity. More than 50% of acetamiprid was metabolized in less than 30 min, indicating a very short half-life for the compound. During the first hours, acetamiprid was mainly detected in nicotinic acetylcholine receptor-rich tissues: abdomen, thorax and head. Of the seven metabolites detected, the major ones were 6-choronicotinic acid and an unknown metabolite called U1, which was present mainly in the rectum, the thorax and the head. Our results indicate that the low toxicity of acetamiprid may reflect its rapid metabolism.
BACKGROUND: Neonicotinoids, which are novel pesticides, have entered into usage around the world because they are selectively toxic to arthropods and relatively non-toxic to vertebrates. It has been suggested that several neonicotinoids cause neurodevelopmental toxicity in mammals. The aim was to establish the relationship between oral intake and urinary excretion of neonicotinoids by humans to facilitate biological monitoring, and to estimate dietary neonicotinoid intakes by Japanese adults. METHODOLOGY/PRINCIPAL FINDINGS: Deuterium-labeled neonicotinoid (acetamiprid, clothianidin, dinotefuran, and imidacloprid) microdoses were orally ingested by nine healthy adults, and 24 hr pooled urine samples were collected for 4 consecutive days after dosing. The excretion kinetics were modeled using one- and two-compartment models, then validated in a non-deuterium-labeled neonicotinoid microdose study involving 12 healthy adults. Increased urinary concentrations of labeled neonicotinoids were observed after dosing. Clothianidin was recovered unchanged within 3 days, and most dinotefuran was recovered unchanged within 1 day. Around 10% of the imidacloprid dose was excreted unchanged. Most of the acetamiprid was metabolized to desmethyl-acetamiprid. Spot urine samples from 373 Japanese adults were analyzed for neonicotinoids, and daily intakes were estimated. The estimated average daily intake of these neonicotinoids was 0.53-3.66 ug/day. The highest intake of any of the neonicotinoids in the study population was 64.5 ug/day for dinotefuran, and this was <1% of the acceptable daily intake.
... Five males and five female /rats/ were orally administered a daily dose of non-labelled acetamiprid for 14 days followed by a single dose of radiolabelled acetamiprid on day 15. The urine and feces were collected once on day 14 and then at 24-hour intervals after administration of the [(14)C]acetamiprid dose solution until sacrifice. Qualitative analysis of metabolites was performed by thin-layer co-chromatography with unlabelled reference substances. The unknown metabolite was identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as the glycine conjugate of IC-O (abbreviated as IC-O-Gly). The major radioactive compounds in the excreta of rats were acetamiprid itself (males: 5.21%; females: 7.41%), demethylated compound IM-2-1 (males: 15.48%; females: 20.39%), nicotinic acid derivative IC-O (males: 11.12%; females: 8.01%) and IC-O glycine conjugate IC-O-Gly (males: 10.10%; females: 10.32%). In addition, MeS-IC-O, IM-1-4, IM-2-4, IM-O, IM-1-3 and IM-2-3 were detected, but they accounted for less than 2% of the dose. There were several unknown compounds in urine, and the maximum abundance of an unknown compound in the "others" fraction was 1.0%. It was considered that the major metabolic routes of acetamiprid in rats are the production of IM-2-1 by N-demethylation, the production of IC-O by detachment of the cyanoacetamide side-chain from IM-2-1, and the production of IS-1-1 and IS-2-1 by detachment of the cyanoacetamide sidechain from acetamide and IM-2-1, respectively.
... Radioactive compounds in the excreta of rats were identified and analysed quantitatively. The major compounds identified were acetamiprid itself (males: 6.10%; females: 5.63%), demethylated compound IM-2-1 (males: 19.51%; females: 19.00%) and nicotinic acid derivative IC-O (males: 28.19%; females: 25.52%) in group B; acetamiprid (males: 7.75%; females: 7.34%), IM-2-1 (males: 24.48%; females: 21.37%) and IC-O (males: 27.11%; females: 27.63%) in group D; and acetamiprid (males: 4.16%; females: 6.12%), IM-2-l (males: 13.39%; females: 18.98%) and IC-O (males: 28.13%; females: 24.73%) in group A. Acetamiprid (males: 3.98%; females: 4.51%), IM-2-1 (males: 16.95%; females: 16.56%), IS-1-1 (males: 13.15%; females: 16.45%) and IS-2-1 (males: 35.61%; females: 30.23%) were detected as the main compounds in group CN-B. IS-1-1 and IS-2-1 were thought to be generated by cleavage of the side-chains of acetamiprid and IM-2-1. In addition, IC-O-Gly, MeS-IC-O, IM-1-4, IM-2-4, IM-O, IM-1-3 and IM-2-3 were detected in groups A, B and D, but each at less than 4% of the dose. The main metabolic pathways of acetamiprid in rats were the transformation to IM-2-1 by demethylation and further to IC-O after cleaving IS-1-1 and IS-2-1 from acetamiprid and IM-2-1, respectively
For more Metabolism/Metabolites (Complete) data for Acetamiprid (8 total), please visit the HSDB record page.

Wikipedia

Acetamiprid

Biological Half Life

... Whole blood was drawn from each rat of group V at approximately 0.25, 0.5, 1, 2, 3, 4, 5, 7, 9, 12, 24 and 48 hours to determine the [(14)C]acetamiprid concentration in blood. The mean values for peak concentration (Cmax), time to Cmax (Tmax), absorption half-life and area under the concentration versus time curve at infinity for the male rats were 0.798 +/- 0.111 ug/mL, 2.80 +/- 0.637 hours, 1.35 +/- 0.825 hours and 8.35 +/- 1.12 ug eq*hr/mL, respectively. Values for the same parameters in female rats averaged 0.861 +/- 0.132 ug/ml, 2.81 +/- 0.894 hours, 1.18 +/- 0.868 hours and 10.3 +/- 2.90 ug eq*hr/mL, respectively. The elimination half-lives for the male and female rats were 4.42 +/- 1.10 hours and 5.56 +/- 1.93 hours, respectively. ...
Oral dosing of 1 mg/kg led to maximal blood levels within 2 hr of treatment in either sex. Under these conditions, elimination half-life estimates were 6 to 11 hr. Oral dosing of 50 mg/kg was associated with a minor delay in maximal blood levels (3-7 hr), and with longer elimination half-lives (8 and 15 hr in M and F, respectively).

Use Classification

Agrochemicals -> Pesticides
Insecticides
Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

Preparation: K. Ishimitsu et al., World Intellectual Property Organization patent 9104965; eidem, United States of America patent 5304566 (1991, 1994 both to Nippon Soda) ... .

General Manufacturing Information

Registration Notes: Outside USA: Mospilan in Japan.

Analytic Laboratory Methods

Adequate enforcement methodologies are available to enforce the tolerance expression, including gas chromatography with electron capture detection (GC/ECD) for vegetables and non-citrus fruits, high performance liquid chromatography with ultraviolet detection (HPLC/UV) for citrus fruits only, and HPLC with tandem mass spectrometric detection (LC/MS/MS) for vegetables and non-citrus fruits.
This paper describes a novel method for sensitive determination of thiamethoxam, imidacloprid and acetamiprid based on solid-phase extraction with multiwalled carbon nanotubes as the packed materials. Factors that maybe influence the enrichment efficiency, such as sample flow rate, sample pH, and sample volume, were investigated in detail. Under the optimized conditions, the detection limits of thiamethoxam, imidacloprid and acetamiprid were 6.1, 5.4 and 6.7 ng/L, respectively. The experimental results indicated that there was good linearity (R2>0.9993) over the range of 0.08 approximately 100 ng/mL and good reproducibility with the relative standard deviations over the range of 0.7 approximately 1.1% (n=6). The proposed method has been applied to the analysis of real-world water samples, and satisfactory achievements were obtained. The average spiked recoveries were in the range of 87.5 approximately 109.8%. All the results indicated that the proposed method could be used for the simultaneous determination of the three pesticides in environmental water samples at trace levels.
Determination of 3 neonicotinoid insecticides, nitenpyram, imidacloprid, and acetamiprid, was studied. Vegetables and fruits were extracted with acetonitrile. The crude extract was passed through a weak anion-exchange cartridge (PSA). The effluent was subjected to silica gel cartridge. Imidacloprid and acetamiprid were eluted with 10 mL of 4:6 (v/v) acetone/hexane, followed by nitenpyram with acetone (20 mL). Pesticides were determined by HPLC with a C-18 column and diode-array detection system. Imidacloprid and acetamiprid were recovered at about 90% at the spike levels with 0.2 and 2 mg/kg in cucumber, potato, tomato, eggplant, Japanese radish, and grape. Nitenpyram was recovered at 64-80%. Relative standard deviations were less than 10% throughout all the recovery tests. In the residue analysis, agriculturally incurred pesticides at 0.08-0.14 mg/kg were designated with UV spectra compared with respective reference standards.
Gold nanoparticles (Au NPs) decorated multiwalled carbon nanotube-reduced graphene oxide nanoribbon (Au/MWCNT-rGONR) composites were synthesized by a one-pot reaction. By employing the resulting Au/MWCNT-rGONR composites as the support for aptamer immobilization, we developed an ultrasensitive label-free electrochemical impedimetric aptasensor for acetamiprid detection, which was based on that the variation of electron transfer resistance was relevant to the formation of acetamiprid-aptamer complex at the modified electrode surface. Compared with pure Au NPs and MWCNT-rGONR, the Au/MWCNT-rGONR composites modified electrode was the most sensitive aptasensing platform for the determination of acetamiprid. The proposed aptasensor displayed a linear response for acetamiprid in the range from 5x10(-14) M to 1x10(-5) M with an extremely low detection limit of 1.7x10(-14) M (S/N=3). In addition, this impedimetric aptasensor possessed great advantages including the simple operation process, low-cost, selectivity and sensitivity, which provided a promising model for the aptamer-based detection with a direct impedimetric method.
For more Analytic Laboratory Methods (Complete) data for Acetamiprid (16 total), please visit the HSDB record page.

Clinical Laboratory Methods

An HPLC-DAD method was developed to detect and quantify a neonicotinoid insecticide acetamiprid (ATP) and its metabolite IM-1-2 in autopsy samples of a fatal intoxication case. The postmortem blood and tissue distribution of ATP and IM-1-2 was determined for the first time. The method showed acceptable precisions and recoveries with relative standard deviations of <10% for ATP level and 1.38% for IM-1-2. The detection and quantification limits for ATP were 0.015 ug/mL and 0.030 ug/mL for blood and were 0.035 ug/g and 0.050 ug/g for liver samples, respectively. The mean contents of ATP were 0.79 ug/g in the liver, 47.35 ug/g in the stomach contents and 2.7 ug/mL in the blood. IM-1-2 content was 17.0 ug/g in the stomach contents. ATP and IM-1-2 were not detected in the urine. The presence of ATP and IM-1-2 in the samples was confirmed by GC-MS. The method can be exploited in future forensic casework.
A semiautomated method based on ultra-high performance liquid chromatography (UHPLC) coupled to Orbitrap high resolution mass spectrometry has been developed for the determination of neonicotinoids (imidacloprid, acetamiprid, clothianidin, dinotefuran, nitenpyram, thiacloprid and thiamethoxam) and the metabolite acetamiprid-n-desmethyl in urine samples. Two automated methods were tested (solid-phase extraction "SPE" and turbulent flow chromatography "TurboFlow"), obtaining the best results when TurboFlow was applied. The total analysis time for the developed method was 14min. The optimized method was validated, obtaining suitable results for all validation parameters. Recoveries ranged from 78% to 116% meanwhile repeatability and reproducibility were evaluated obtaining values lower than 10% and 20% respectively (except for dinotefuran and nitenpyram at 0.2 ug/L). The limit of quantification (LOQ) for all compounds was established at 0.2 ug/L. The proposed analytical methodology was applied to analyze the target compounds in thirty six urine samples from pregnant women living in agricultural areas of Almeria (Spain). Imidacloprid, acetamiprid and acetamiprid-n-desmethyl were detected in some of the samples at concentrations ranging from 0.23 to 1.57 ug/L. Furthermore, dinotefuran was identified in two samples at trace levels.
LC-MS/MS determination in urine.

Interactions

Pesticides usually present in mixtures in surface waters, although they are traditionally regulated on an individual basis in aquatic ecosystems. In this study, we aimed to investigate the lethal and transcriptional responses of individual and combined pesticides (iprodione, pyrimethanil, pyraclostrobin and acetamiprid) on zebrafish (Danio rerio). Semi-static toxicity test indicated that the greatest toxicity to the four life stages (embryonic, larval, juvenile and adult stages) of D. rerio was detected from pyraclostrobin, followed by iprodione and pyrimethanil. In contrast, the lowest toxicity to the organisms was found from acetamiprid. Most of the selected pesticides exerted greater toxicities to D. rerio of embryonic stage compared with other life stages. Synergistic responses were observed from all binary mixtures of iprodione in combination with pyrimethanil or acetamiprid and ternary mixtures of iprodione+pyraclostrobin in combination with pyrimethanil or acetamiprid. The expressions of 16 genes related to cell apoptosis pathway, oxidative stress response, innate immunity and endocrine disruption at the mRNA level showed that zebrafish embryos were affected by the individual or combined pesticides. The expressions of P53, Tnf, TRbeta, Tsh and Cyp19a exhibited greater changes upon exposure to combined pesticides compared with individual pesticides. Taken together, increased toxicity might be triggered by the simultaneous presence of several pesticides in the aquatic environment, which seriously damaged the non-target organisms.
The aim of this study was to investigate the effects of water soluble fullerene (fullerenol) nanoparticles on the in vitro genotoxicity induced by the insecticide acetamiprid. Healthy human lung cells (IMR-90) were treated with fullerenol C60(OH)n (n: 18-22) alone and in combination with acetamiprid for 24 hr. The micronucleus test, comet assay and gamma-H2AX foci formation assays were used as genotoxicity endpoints. Cytotoxicity was evaluated using the clonogenic assay. The maximum tested concentration of fullerenol (1.600 ug/mL) induced 77% survival whereas the lowest concentration (25 ug/mL) was not cytotoxic whereas acetamiprid was cytotoxic. Fullerenol did not induce genotoxicity at tested concentrations (50-1600 ug/L). On the other hand, acetamiprid (>50 uM) significantly induced formation of micronuclei, and double and single stranded DNA breaks in IMR-90 cells. For simultaneous exposure studies, two non-cytotoxic concentrations (50 and 200 ug/mL) of fullerenol and three cytotoxic concentrations of acetamiprid (100, 200 and 400 uM) were selected. As a result, we observed that co-exposure with fullerenol significantly reduced the cytotoxicity and genotoxicity of acetamiprid in IMR-90 cells. Our results indicated the protective effect of water soluble fullerene particles on herbicide induced genotoxicity.
Curcumin is a molecule found in turmeric root that has anti-inflammatory, antioxidant, and anti-tumor properties and has been widely used as both an herbal drug and a food additive to treat or prevent neurodegenerative diseases. This study aimed to investigate the effect of curcumin on neurobehavioral and neuropathological alterations induced by acetamiprid on male rats. Three groups of ten male Wistar rats each were used for the study: the first was a control group (CTR) that did not consume acetamiprid (ACE); the second was an experimental group (ACE) that consumed 40 mg/kg body weight/day of acetamiprid; and the third group (CUR) received curcumin (100 mg/kg) and acetamiprid (40 mg/kg) in combination. Neurobehavioral evaluations including inclined plane performance and forepaw grip time were studied. Treatment with CUR significantly prevented ACE-treated rats from impairments in the performance of neurobehavioral tests, indicating the presence of deficits on sensorimotor and neuromuscular responses. In addition, Curcumin administration protects rats against acetamiprid-induced cerebellum toxicity such as increase in AChE and BChE activities, decrease on cells viability, oxidative stress, and an increase of intracellular calcium. Taken together, these results demonstrate ... that ACE treatment substantially impairs the survival of primary neuronal cells through the induction of necrosis concomitantly with the generation of an oxidative stress. Additionally, curcumin reduced histopathological changes caused by ACE.
The detection of developmental neurotoxicity (DNT) of chemicals has high relevance for protection of human health. However, DNT of many pesticides is only little known. Furthermore, validated in vitro systems for assessment of DNT are not well established. Here we employed the rat pheochromocytoma cell line PC-12 to evaluate DNT of 18 frequently used pesticides of different classes, including neonicotinoids, pyrethroids, organophosphates, organochlorines, as well as quaternary ammonium compounds, the organic compound used in pesticides, piperonyl butoxide, as well as the insect repellent diethyltoluamide (DEET). We determined the outgrowth of neurites in PC-12 cells co-treated with nerve growth factor and different concentrations of biocides for 5 days. Furthermore, we determined transcriptional alterations of selected genes that may be associated with DNT, such as camk2alpha and camk2beta, gap-43, neurofilament-h, tubulin-alpha and tubulin-beta. Strong and dose- dependent inhibition of neurite outgrowth was induced by azamethiphos and chlorpyrifos, and dieldrin and heptachlor, which was correlated with up-regulation of gap-43. No or only weak effects on neurite outgrowth and transcriptional alterations occurred for neonicotinoids acetamiprid, clothianidin, imidacloprid and thiamethoxam, the pyrethroids lambda-cyhalothrin, cyfluthrin, deltamethrin, and permethrin, the biocidal disinfectants C12-C14-alkyl(ethylbenzyl)dimethylammonium (BAC), benzalkonium chloride and barquat (dimethyl benzyl ammonium chloride), and piperonyl butoxide and DEET. Our study confirms potential developmental neurotoxicity of some pesticides and provides first evidence that azamethiphos has the potential to act as a developmental neurotoxic compound. We also demonstrate that inhibition of neurite outgrowth and transcriptional alterations of gap-43 expression correlate, which suggests the employment of gap-43 expression as a biomarker for detection and initial evaluation of potential DNT of chemicals.
AIMS: Acetamiprid (ACE) is an insecticide of the neonicotinoid family, the most widely used in the world. Herein, we assessed the effect of ACE on either the humoral or cellular immune responses of rodents. We also evaluated the role of curcumin in the restoration of altered immune responses after ACE treatment. METHODS: Five groups of five Swiss Albino mice were immunized intraperitoneally with the recombinant form of CFP32, a virulence factor of Mycobacterium tuberculosis. One group received ACE (5 mg/kg) during 61 days, a second one received ACE associated with curcumin (100 mg/kg). Three control groups were included; one untreated, the second received corn oil and the third received curcumin alone. The humoral immune response was assessed by ELISA testing the anti-rCFP32 antibody concentrations in the serum. The cellular immune response was assessed by analyzing the cellular proliferation of the splenocytes stimulated in vitro by a mitogen or rCFP32. RESULTS: The ACE-treated mice showed a significant immunosuppression of the specific humoral response with a restorative effect of curcumin when administered with ACE. Similarly, ACE significantly decreased the level of splenocyte proliferation after either a non specific or a specific activation. Curcumin partially restores the antigen specific cellular immune response. Moreover, when administered alone, curcumin significantly inhibits the proliferative responses to the mitogen confirming its anti-mitogenic effect. Histological analysis showed alteration of spleens of mice exposed to ACE. SIGNIFICANCE: Altogether, our data indicated that ACE could potentially be harmful to the immune system.

Dates

Modify: 2023-08-20

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